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Compound of Interest

Compound Name: c-Met-IN-13

Cat. No.: B12404531

Disclaimer: As of November 2025, publicly available data from peer-reviewed literature
detailing the in vivo dosage, administration, pharmacokinetics, and toxicology of c-Met-IN-13 is
not available. The information presented herein is based on the in vitro characterization of c-
Met-IN-13 and general protocols for in vivo studies of similar small molecule kinase inhibitors.
These notes are intended to provide a foundational framework for researchers and drug
development professionals. It is imperative that comprehensive dose-finding, pharmacokinetic,
and toxicology studies are conducted for c-Met-IN-13 before commencing efficacy studies.

Introduction to c-Met-IN-13

c-Met-IN-13 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine
kinase. The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor
cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated
in the progression of various cancers, making it a key therapeutic target. In vitro studies have
demonstrated that c-Met-IN-13 exhibits significant inhibitory activity against c-Met kinase and
cytotoxic effects on various cancer cell lines.

In Vitro Activity of c-Met-IN-13

Prior to in vivo evaluation, the in vitro potency and selectivity of c-Met-IN-13 have been
established. This data is crucial for guiding initial in vivo dose-range finding studies.
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Assay Type Target/Cell Line IC50 (nM)

Kinase Assay c-Met Data not publicly available
Cell Proliferation H460 (Lung Cancer) Data not publicly available
HT-29 (Colon Cancer) Data not publicly available

MKN-45 (Gastric Cancer) Data not publicly available

Note: The specific IC50 values from the primary literature are not detailed here but are
indicative of potent anti-proliferative activity. Researchers should consult the primary
publication for precise values.

Proposed In Vivo Study Protocols

The following protocols are generalized and should be adapted based on preliminary
pharmacokinetic and toxicology data for c-Met-IN-13.

Animal Models

The choice of animal model is critical for evaluating the in vivo efficacy of c-Met-IN-13. Human
tumor xenograft models in immunocompromised mice (e.g., athymic nude or NOD/SCID) are
commonly used. The selection of cell lines for xenografts should be based on their documented
c-Met expression and/or amplification status.

Recommended Cell Lines for Xenograft Models:
e High c-Met Expression/Amplification: MKN-45 (gastric), EBC-1 (lung), SNU-5 (gastric)

e Moderate c-Met Expression: H460 (lung), HT-29 (colon)

Formulation and Administration

The formulation of c-Met-IN-13 for in vivo administration will depend on its physicochemical
properties, such as solubility and stability.

Example Formulation (to be optimized):
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e Vehicle: 0.5% (w/v) Methylcellulose in sterile water

» Alternative Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Routes of Administration:

e Oral (PO): Gavage is a common route for small molecule inhibitors.

« Intraperitoneal (IP): May be used for initial studies to bypass potential oral bioavailability

issues.

« Intravenous (IV): Useful for pharmacokinetic studies to determine absolute bioavailability.

Xenograft Tumor Model Workflow

This workflow outlines the key steps for an in vivo efficacy study.
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Figure 1. General workflow for a xenograft efficacy study.
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Pharmacokinetic (PK) Study Protocol

A preliminary PK study is essential to determine the absorption, distribution, metabolism, and
excretion (ADME) properties of c-Met-IN-13.

Experimental Design:
e Animals: Male and female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
e Groups:

o Group 1: Single IV dose (e.g., 1-2 mg/kg)

o Group 2: Single PO dose (e.g., 10-20 mg/kg)

o Sample Collection: Blood samples collected via tail vein or retro-orbital sinus at multiple time
points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

e Analysis: Plasma concentrations of c-Met-IN-13 determined by LC-MS/MS.

o Parameters to Calculate:

[¢]

Clearance (CL)

o Volume of distribution (Vd)

o Half-life (t1/2)

o Area under the curve (AUC)

o Maximum concentration (Cmax)

o Time to maximum concentration (Tmax)

o Oral bioavailability (%F)

Toxicology Study Protocol
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An initial maximum tolerated dose (MTD) study is required to establish a safe dose range for
efficacy studies.

Experimental Design:

Animals: Healthy mice of the same strain as the efficacy studies.
o Dose Escalation: Administer increasing doses of c-Met-IN-13 to small groups of mice.

o Monitoring: Daily monitoring for clinical signs of toxicity (e.g., weight loss, changes in
behavior, ruffled fur).

o Endpoint: The MTD is typically defined as the highest dose that does not cause greater than
15-20% body weight loss or significant morbidity.

o Necropsy: Collection of major organs for histopathological analysis to identify potential target
organ toxicities.

c-Met Signaling Pathway

Understanding the c-Met signaling pathway is crucial for designing pharmacodynamic studies
to confirm target engagement in vivo.
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 To cite this document: BenchChem. [Application Notes and Protocols for c-Met-IN-13: In Vivo
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12404531#c-met-in-13-dosage-and-administration-
in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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